4'-Methyl-2-nitro-[1,1'-biphenyl]-4-carboxylic acid
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Overview
Description
4’-Methyl-2-nitro-[1,1’-biphenyl]-4-carboxylic acid is an organic compound with a complex structure that includes a biphenyl core substituted with a methyl group, a nitro group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methyl-2-nitro-[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps, including nitration, methylation, and carboxylation of biphenyl derivatives. One common method involves the nitration of 4-methylbiphenyl using a mixture of nitric acid and sulfuric acid to introduce the nitro group. This is followed by carboxylation using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of palladium-catalyzed coupling reactions, such as Suzuki coupling, is also common in large-scale synthesis .
Types of Reactions:
Oxidation: The nitro group in 4’-Methyl-2-nitro-[1,1’-biphenyl]-4-carboxylic acid can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced using reagents like iron and hydrochloric acid to convert the nitro group to an amino group.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid.
Reduction: Iron and hydrochloric acid.
Substitution: Various electrophiles in the presence of catalysts like aluminum chloride.
Major Products:
Amino derivatives: from reduction reactions.
Substituted biphenyls: from electrophilic aromatic substitution reactions.
Scientific Research Applications
4’-Methyl-2-nitro-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4’-Methyl-2-nitro-[1,1’-biphenyl]-4-carboxylic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The nitro group can undergo reduction to form an amino group, which can further react with other molecules. The carboxylic acid group can form esters and amides, making the compound versatile in organic synthesis .
Comparison with Similar Compounds
4-Methylbiphenyl: Lacks the nitro and carboxylic acid groups, making it less reactive.
2-Nitrobiphenyl: Contains a nitro group but lacks the methyl and carboxylic acid groups.
4-Carboxybiphenyl: Contains a carboxylic acid group but lacks the nitro and methyl groups.
Uniqueness: 4’-Methyl-2-nitro-[1,1’-biphenyl]-4-carboxylic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
IUPAC Name |
4-(4-methylphenyl)-3-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-9-2-4-10(5-3-9)12-7-6-11(14(16)17)8-13(12)15(18)19/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCLVTRDVCSNAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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